molecular formula C12H24O B13256830 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol

3-Methyl-4-(4-methylcyclohexyl)butan-2-ol

Cat. No.: B13256830
M. Wt: 184.32 g/mol
InChI Key: MZEMNHSCWYCSSB-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C12H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a cyclohexane ring and multiple methyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol typically involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by hydrogenation to yield the desired alcohol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form various hydrocarbons, often using hydrogen gas and a metal catalyst.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or cycloalkanes.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

3-Methyl-4-(4-methylcyclohexyl)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The cyclohexane ring and methyl groups contribute to its hydrophobic interactions, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

  • 4-Cyclohexyl-3-methyl-2-butanol
  • Cyclohexanepropanol, α,β-dimethyl-

Comparison: 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol is unique due to its specific arrangement of methyl groups and the cyclohexane ring. This structural uniqueness imparts distinct chemical and physical properties, such as boiling point, solubility, and reactivity, differentiating it from other similar compounds.

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

3-methyl-4-(4-methylcyclohexyl)butan-2-ol

InChI

InChI=1S/C12H24O/c1-9-4-6-12(7-5-9)8-10(2)11(3)13/h9-13H,4-8H2,1-3H3

InChI Key

MZEMNHSCWYCSSB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC(C)C(C)O

Origin of Product

United States

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